molecular formula C22H25N3O2 B2545666 2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 915902-80-6

2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2545666
CAS No.: 915902-80-6
M. Wt: 363.461
InChI Key: KYTDTKWFLOMTRV-UHFFFAOYSA-N
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Description

2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodiazole ring, an oxolane ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole ring, followed by the introduction of the oxolane ring and the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including the concentration of reactants, reaction time, and purification steps, is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The oxolane ring and acetamide group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(oxolan-2-yl)-1H-1,3-benzodiazole: A related compound with similar structural features but lacking the acetamide group.

    N-phenylacetamide: A simpler compound that shares the acetamide moiety but lacks the benzodiazole and oxolane rings.

Uniqueness

2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(oxolan-2-yl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16(2)25(17-9-4-3-5-10-17)21(26)15-24-19-12-7-6-11-18(19)23-22(24)20-13-8-14-27-20/h3-7,9-12,16,20H,8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTDTKWFLOMTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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